N-benzyl-5-chloro-N-(pyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
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Description
N-benzyl-5-chloro-N-(pyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Biological Activities of Nicotinamide Derivatives
Nicotinamide derivatives exhibit a wide range of biological activities. For instance, some derivatives have been studied for their antimicrobial properties against various bacteria and fungi, showcasing their potential in developing new antimicrobial agents. Compounds structurally similar to N-benzyl-5-chloro-N-(pyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide could, therefore, be explored for similar biological activities (Patel & Shaikh, 2010).
Synthesis and Chemical Behavior
The synthesis and chemical behavior of nicotinamide derivatives are pivotal in their applications. For example, the study of thermolysis of N-arylnicotinamide oximes has provided insights into the chemical transformations that these compounds can undergo, leading to various products with potential pharmaceutical relevance (Gaber, Muathen, & Taib, 2012). Such studies highlight the synthetic versatility of nicotinamide derivatives and their utility in creating new chemical entities.
Applications in Redox Chemistry
Nicotinamide derivatives play a crucial role in redox chemistry, particularly in the context of synthetic cofactor analogues for biocatalysis. These analogues mimic the function of natural cofactors like NAD(P)H, facilitating redox reactions in a controlled manner. This aspect is crucial for developing new synthetic routes and biocatalytic processes, expanding the potential applications of nicotinamide derivatives in organic synthesis and industrial chemistry (Paul, Arends, & Hollmann, 2014).
Corrosion Inhibition
Interestingly, nicotinamide derivatives have also been explored for their corrosion inhibition properties. This application is particularly relevant in the protection of metals from corrosion in acidic environments, indicating the potential of these compounds in industrial applications beyond pharmaceuticals (Chakravarthy, Mohana, & Kumar, 2014).
properties
IUPAC Name |
N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-pyridin-2-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c24-20-14-18(15-26-22(20)30-19-9-12-29-13-10-19)23(28)27(21-8-4-5-11-25-21)16-17-6-2-1-3-7-17/h1-8,11,14-15,19H,9-10,12-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZUKDPVDMPSSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-chloro-N-(pyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide |
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